molecular formula C14H21BrO B13887580 1-(4-Bromophenyl)octan-1-ol

1-(4-Bromophenyl)octan-1-ol

Cat. No.: B13887580
M. Wt: 285.22 g/mol
InChI Key: MUZFFRNVLQDPDE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)octan-1-ol is a brominated aromatic alcohol featuring an eight-carbon aliphatic chain bonded to a para-bromophenyl group. While direct data on this compound is absent in the provided evidence, its structure suggests applications as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science. The bromine atom enhances electrophilic substitution reactivity, while the long alkyl chain may increase lipophilicity, influencing solubility and partition coefficients.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-(4-bromophenyl)octan-1-ol

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11,14,16H,2-7H2,1H3

InChI Key

MUZFFRNVLQDPDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)octan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with octanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)octan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(4-bromophenyl)octan-1-one.

    Reduction: Formation of 1-(phenyl)octan-1-ol.

    Substitution: Formation of compounds like 1-(4-methoxyphenyl)octan-1-ol or 1-(4-cyanophenyl)octan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)octan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)octan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
1-(4-Bromophenyl)octan-1-ol* - C₁₄H₂₁BrO ~293.2 Primary alcohol High lipophilicity; synthetic intermediate
1-(4-Bromophenyl)propan-1-ol 4489-22-9 C₉H₁₁BrO 215.09 Primary alcohol Shorter chain; logP ~2.5 (estimated)
4'-Bromoacetophenone 99-90-1 C₈H₇BrO 199.05 Ketone Electrophilic reactivity; UV chromophore
1-(4-Bromophenyl)ethylbromide - C₈H₈Br₂ 263.96 Alkyl bromide Nucleophilic substitution substrate
1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic acid methyl ester 160790-07-8 C₁₃H₁₅BrO₄S 355.23 Sulfonyl ester Fusion temp: 98°C; logP: 3.2

*Hypothetical data inferred from structural analogs.

Biological Activity

1-(4-Bromophenyl)octan-1-ol is an organic compound notable for its unique structure, which includes a long hydrocarbon chain and a para-bromophenyl group. Its molecular formula is C15H21BrO\text{C}_{15}\text{H}_{21}\text{BrO}, featuring a hydroxyl (-OH) functional group. This compound has garnered attention in various fields, particularly in pharmaceuticals and the fragrance industry, due to its potential biological activities.

1-(4-Bromophenyl)octan-1-ol is typically a colorless to pale yellow liquid with moderate solubility in organic solvents. The presence of the bromine atom in the para position enhances its chemical reactivity and biological properties, making it a candidate for further pharmacological studies.

Biological Activities

Research has indicated that 1-(4-Bromophenyl)octan-1-ol exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses notable antimicrobial effects against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents.
  • Pharmacological Potential : Its structure suggests possible interactions with biological receptors, indicating potential applications in drug development. The hydroxyl group may play a key role in these interactions, enhancing binding affinity to target sites.

Comparative Analysis

To better understand the biological activity of 1-(4-Bromophenyl)octan-1-ol, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
3-(4-Bromophenyl)propan-1-olC10H13BrOShorter carbon chain; different functional group positioning.
4-BromophenylhexanolC12H17BrOSimilar bromophenyl structure; shorter hydrocarbon chain.
2-(4-Bromophenyl)ethanolC8H9BrOContains a shorter ethylene chain; different reactivity profile.

These compounds differ primarily in their carbon chain length and functional group positioning, which influences their physical properties and biological activities.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(4-Bromophenyl)octan-1-ol:

  • Antimicrobial Efficacy : A study conducted on various brominated phenolic compounds demonstrated that those with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter counterparts . This finding supports the hypothesis that 1-(4-Bromophenyl)octan-1-ol could be effective against resistant microbial strains.
  • Pharmacological Interactions : Research on similar alcohols has shown that the presence of hydroxyl groups can increase binding affinity to certain receptors involved in pain and inflammation pathways . This suggests that 1-(4-Bromophenyl)octan-1-ol may also interact with these pathways, warranting further investigation.
  • Photochemical Properties : Investigations into phthalocyanines modified with brominated phenolic moieties have revealed that these compounds can generate reactive oxygen species (ROS), which are important in therapeutic applications such as photodynamic therapy . This indicates a potential avenue for exploring the photochemical properties of 1-(4-Bromophenyl)octan-1-ol.

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